molecular formula C19H21ClN2O3S B4036006 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B4036006
M. Wt: 392.9 g/mol
InChI Key: UWEYXAVKULQHFP-UHFFFAOYSA-N
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Description

2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.0961414 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activity

The Gewald reaction has been used to synthesize derivatives related to the compound of interest, demonstrating significant in vitro anti-inflammatory and antioxidant activities. These activities are comparable to well-known substances such as ibuprofen and ascorbic acid, suggesting potential applications in medical research for the development of new therapeutic agents (Kumar et al., 2008).

Antimicrobial and Antibiotic Properties

Heterocyclic synthesis utilizing thiophene carboxamide derivatives has been explored, with some compounds exhibiting promising antibiotic and antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests the compound's framework could be adapted for creating new antibacterial drugs, contributing to the ongoing battle against resistant bacterial strains (Ahmed, 2007).

Synthesis and Characterization of Schiff Bases

Schiff bases derived from thiophene carboxamide compounds have been synthesized and characterized, displaying antimicrobial activities. This opens up avenues for research into novel compounds with potential applications in treating infectious diseases (Arora et al., 2013).

Allosteric Modulation of Receptors

Some derivatives related to the compound have been investigated as adenosine A1 receptor allosteric enhancers. This area of research is critical for developing drugs that can modulate receptor activity in a subtle and precise manner, which is beneficial for treating various diseases, including neurological disorders (Nikolakopoulos et al., 2006).

Application in Dye Synthesis

The compound's structural relatives have been applied in synthesizing dyes with good coloration and fastness properties on polyester, indicating potential industrial applications in textile manufacturing (Sabnis & Rangnekar, 1989).

Properties

IUPAC Name

2-[2-(3-chlorophenoxy)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-11(25-13-7-5-6-12(20)10-13)18(24)22-19-16(17(21)23)14-8-3-2-4-9-15(14)26-19/h5-7,10-11H,2-4,8-9H2,1H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEYXAVKULQHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)N)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 5
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 6
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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